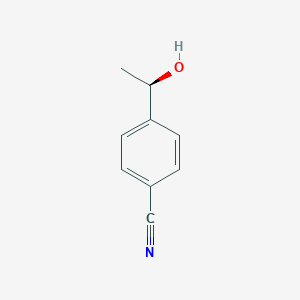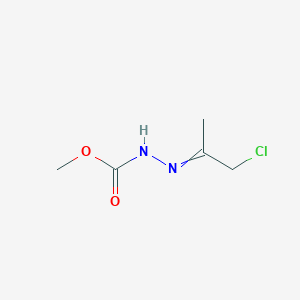
Methyl N-(1-chloropropan-2-ylideneamino)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(1-chloropropan-2-ylideneamino)carbamate, also known as carbaryl, is a widely used insecticide in the agricultural industry. It belongs to the carbamate class of pesticides and is used to control a variety of pests, including insects, mites, and ticks. Carbaryl has been in use since the 1950s and is still a popular choice due to its effectiveness and low cost.
作用機序
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is necessary for proper nerve function. When Methyl N-(1-chloropropan-2-ylideneamino)carbamate binds to AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the insect's nervous system. This accumulation leads to overstimulation of the nervous system, causing paralysis and death.
生化学的および生理学的効果
Carbaryl has been shown to have a variety of biochemical and physiological effects on insects. In addition to its effects on AChE, Methyl N-(1-chloropropan-2-ylideneamino)carbamate has also been shown to affect the activity of other enzymes, such as cytochrome P450 and glutathione S-transferase. These enzymes are involved in detoxification pathways in insects, and their inhibition by Methyl N-(1-chloropropan-2-ylideneamino)carbamate can lead to increased toxicity. Carbaryl has also been shown to affect the development and reproduction of insects, as well as their behavior.
実験室実験の利点と制限
Carbaryl is a widely used insecticide, and its effectiveness has been well established. It is also relatively inexpensive, making it a popular choice for controlling pests in agriculture and public health settings. However, Methyl N-(1-chloropropan-2-ylideneamino)carbamate has some limitations when used in lab experiments. Its toxicity can vary depending on the species of insect being studied, and its effects on non-target organisms, such as beneficial insects and mammals, must be taken into account. Additionally, the use of Methyl N-(1-chloropropan-2-ylideneamino)carbamate in lab experiments may not accurately reflect its use in the field, as factors such as weather conditions and application methods can affect its effectiveness.
将来の方向性
There are several future directions for research on Methyl N-(1-chloropropan-2-ylideneamino)carbamate. One area of interest is the development of new formulations and application methods that reduce the impact of Methyl N-(1-chloropropan-2-ylideneamino)carbamate on non-target organisms. Another area of interest is the study of the effects of Methyl N-(1-chloropropan-2-ylideneamino)carbamate on soil and water quality, as well as its potential impact on human health. Additionally, research on the development of new insecticides with different modes of action may help to reduce the reliance on Methyl N-(1-chloropropan-2-ylideneamino)carbamate and other insecticides in the future.
Conclusion
Carbaryl is a widely used insecticide that has been extensively studied for its insecticidal properties. Its mechanism of action involves the inhibition of acetylcholinesterase in insects, leading to paralysis and death. Carbaryl has been shown to have a variety of biochemical and physiological effects on insects, and its use in lab experiments has some advantages and limitations. Future research on Methyl N-(1-chloropropan-2-ylideneamino)carbamate will focus on developing new formulations and application methods that reduce its impact on non-target organisms, as well as studying its potential impact on soil and water quality and human health.
合成法
Carbaryl can be synthesized by reacting methyl isocyanate with 1-chloro-2-propanol in the presence of a catalyst. The reaction produces Methyl N-(1-chloropropan-2-ylideneamino)carbamate as well as some impurities. The impurities can be removed by fractional distillation and recrystallization, resulting in a pure form of Methyl N-(1-chloropropan-2-ylideneamino)carbamate.
科学的研究の応用
Carbaryl has been extensively studied for its insecticidal properties. It has been used to control pests in a variety of crops, including cotton, corn, soybeans, and fruits. In addition to its use in agriculture, Methyl N-(1-chloropropan-2-ylideneamino)carbamate has also been used to control pests in public health settings, such as controlling mosquitoes that carry diseases like malaria and dengue fever. Carbaryl has also been studied for its potential use in controlling pests in stored grains and in controlling termites.
特性
CAS番号 |
103517-77-7 |
|---|---|
製品名 |
Methyl N-(1-chloropropan-2-ylideneamino)carbamate |
分子式 |
C5H9ClN2O2 |
分子量 |
164.59 g/mol |
IUPAC名 |
methyl N-(1-chloropropan-2-ylideneamino)carbamate |
InChI |
InChI=1S/C5H9ClN2O2/c1-4(3-6)7-8-5(9)10-2/h3H2,1-2H3,(H,8,9) |
InChIキー |
LCGQSEGTIXIWOF-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)OC)CCl |
正規SMILES |
CC(=NNC(=O)OC)CCl |
同義語 |
methyl (2-chloro-1-methylethylidene)hydrazinecarboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



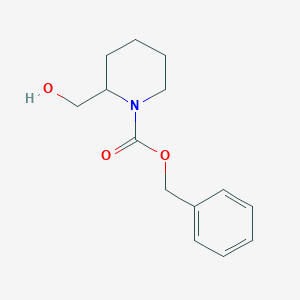
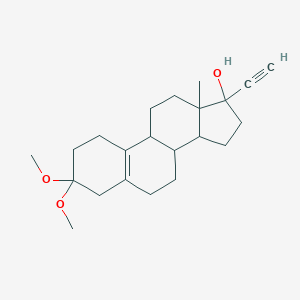
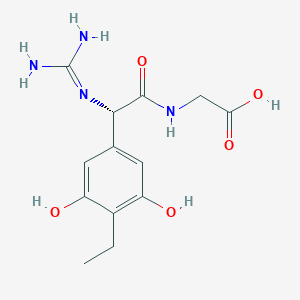
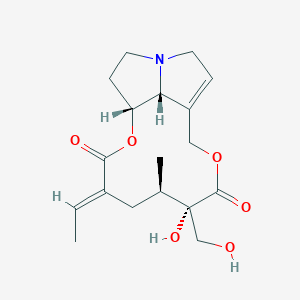
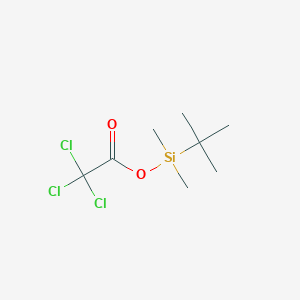
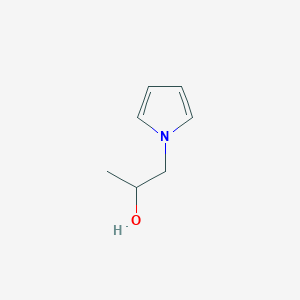
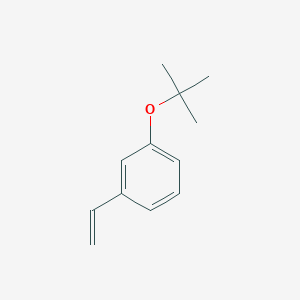
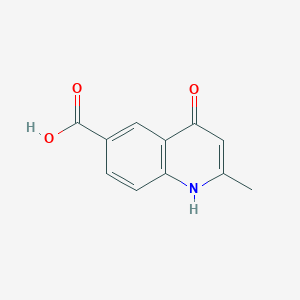
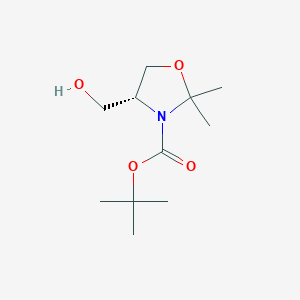


![Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B25074.png)
![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)
